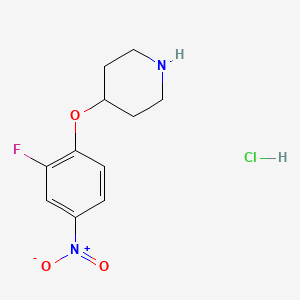

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNGUCUIIZZAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661752 | |

| Record name | 4-(2-Fluoro-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189653-33-5 | |

| Record name | 4-(2-Fluoro-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride: A Key Intermediate in Central Nervous System Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidine Scaffolds

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic incorporation of fluorine atoms into this privileged structure can significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, and enhance binding affinity to target proteins. This makes fluorinated piperidines, such as 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, highly valuable building blocks in the design of novel therapeutics, particularly for challenging targets within the central nervous system (CNS).[1]

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, a compound of significant interest for researchers engaged in the development of next-generation CNS-acting agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters influence its solubility, permeability, and ultimately, its pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 1189653-33-5 | [2] |

| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [2] |

| Molecular Weight | 276.69 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| Solubility | Soluble in water and polar organic solvents (predicted for hydrochloride salt) | General knowledge |

| pKa | Not available in searched literature |

Synthesis and Mechanistic Considerations

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is a cornerstone of medicinal chemistry for the formation of aryl ether linkages.

The general synthetic pathway involves the reaction of a protected 4-hydroxypiperidine with an activated fluoroaromatic compound, followed by deprotection and salt formation. The presence of a strongly electron-withdrawing nitro group on the aromatic ring is critical for activating the fluorine atom towards nucleophilic attack by the hydroxyl group of piperidine.

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add a solution of 1,2-difluoro-4-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 70-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine (1.0 eq) in a minimal amount of dichloromethane.

-

Add a solution of hydrochloric acid in 1,4-dioxane (4 M, 5-10 eq) and stir the reaction at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A suite of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JC-F). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the fluorine atom.[5][6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ for the secondary amine hydrochloride.

-

C-H stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-O-C stretch: An absorption in the 1200-1250 cm⁻¹ region for the aryl ether linkage.

-

C-F stretch: A strong absorption in the 1100-1200 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound and for reaction monitoring. A reversed-phase HPLC method would be suitable for this compound.

Hypothetical HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders. The strategic placement of the fluoro and nitro groups provides handles for further chemical transformations.

Precursor for CNS-Active Compounds

The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amidation, sulfonylation, or reductive amination. This allows for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

Caption: Role as a key intermediate in generating diverse drug candidates.

The resulting aniline derivatives are precursors to compounds that have been investigated for their activity as dopamine D4 receptor antagonists.[3][4] The D4 receptor is implicated in the pathophysiology of disorders such as schizophrenia and Parkinson's disease-related dyskinesias.[3]

Safety and Handling

A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the known hazards of related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Toxicity: The toxicological properties of this compound have not been thoroughly investigated. It should be handled as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in CNS drug discovery. Its synthesis, based on well-established SNAr chemistry, allows for the strategic introduction of a fluorinated phenoxy piperidine scaffold. While detailed experimental and biological data for this specific compound are not widely published, its structural motifs are present in compounds with known biological activity, particularly as modulators of dopamine receptors. As the quest for novel and effective treatments for CNS disorders continues, the utility of such strategically functionalized intermediates is likely to grow, making a thorough understanding of their properties and synthesis crucial for the medicinal chemistry community.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. CAS 1189653-33-5 | this compound - Synblock [synblock.com]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

"4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride" CAS number 1189653-33-5

An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS: 1189653-33-5)

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

This compound is a heterocyclic compound featuring a piperidine ring linked via an ether bridge to a substituted aromatic system.[1][2] Piperidine and its derivatives are foundational scaffolds in drug discovery, present in a multitude of approved pharmaceuticals.[3][4] They are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, often serving as central nervous system (CNS) modulators, antihistamines, and anti-cancer agents.[3]

The specific arrangement of functionalities in this molecule—the piperidine core, the electron-withdrawing nitro group, and the metabolically robust fluoro group—makes it a particularly valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug design.[5][6] The nitro group provides a versatile chemical handle for further modification, such as reduction to an amine, which opens pathways to a vast array of derivatives.[7] This guide provides a comprehensive overview of its synthesis, properties, applications, and handling, grounded in established chemical principles.

Compound Profile and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, ensuring appropriate storage, and for analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1189653-33-5 | [1][2][8] |

| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [1][2] |

| Molecular Weight | 276.69 g/mol | [1][2] |

| MDL Number | MFCD08448693 | [2][9] |

| Appearance | Typically a solid | [10] |

| Storage | Inert atmosphere, room temperature, dry, sealed place | [1][2] |

Note: Experimental data such as melting point and boiling point are not consistently reported by commercial suppliers and should be determined empirically.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the activation of the aromatic ring by the strongly electron-withdrawing nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex. The fluorine atom at the ortho position further enhances this activation.

Proposed Synthetic Workflow

The logical synthesis involves the coupling of a protected 4-hydroxypiperidine with an activated fluoronitrobenzene, followed by deprotection and salt formation.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

Materials:

-

N-Boc-4-hydroxypiperidine

-

1,2-Difluoro-4-nitrobenzene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (4M solution in 1,4-dioxane)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Causality: A strong base is required to deprotonate the secondary alcohol of the piperidine, forming a potent nucleophile. Sodium hydride is an effective, non-reversible base for this purpose. Add NaH (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.

-

Causality: 1,2-Difluoro-4-nitrobenzene is the electrophile. The fluorine at the 2-position is highly activated towards substitution by the para-nitro group. Dissolve 1,2-difluoro-4-nitrobenzene (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the protected intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable organic solvent like ethyl acetate or methanol.

-

Causality: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable to the basic conditions of the SₙAr reaction but readily cleaved under acidic conditions. Add an excess of 4M HCl in dioxane (e.g., 5-10 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC/LC-MS.

-

The hydrochloride salt product will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.

-

The resulting solid can be triturated with diethyl ether, filtered, and washed with additional ether to remove non-polar impurities.

-

Dry the final product under vacuum to yield this compound.

Role in Drug Discovery: A Scaffold of Strategic Importance

The utility of this compound stems from the synergistic contribution of its three key structural motifs. Understanding these contributions is critical for leveraging this building block in a drug design campaign.

Caption: Key structural motifs and their functional roles.

-

The Piperidine Core: As a saturated heterocycle, it provides a rigid, three-dimensional scaffold that can position substituents in precise vectors for optimal target engagement. Its basic nitrogen is often crucial for forming salt bridges with acidic residues in protein binding pockets and can be tuned to achieve desired pKa and solubility profiles.[4]

-

The 2-Fluoro Substituent: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its incorporation can block sites of metabolic attack (e.g., P450-mediated aromatic hydroxylation), thereby increasing a drug candidate's half-life. Its high electronegativity also modulates the acidity of nearby protons and the basicity of the piperidine nitrogen.[5]

-

The 4-Nitro Substituent: This powerful electron-withdrawing group serves two main purposes. First, it can act as a hydrogen bond acceptor in a ligand-receptor interaction. Second, and more importantly from a synthetic standpoint, it is a versatile precursor to an aniline moiety via reduction. This resulting amino group can then be used in a wide array of subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination, to build out a library of analogues for structure-activity relationship (SAR) studies.[7]

Analytical Characterization and Quality Control

To ensure the identity and purity of synthesized this compound, a suite of standard analytical techniques is required. Commercial suppliers often provide certificates of analysis including NMR, HPLC, or LC-MS data.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the aromatic protons (with coupling patterns influenced by the fluoro and nitro groups), the piperidine ring protons (typically in the aliphatic region), and a broad signal for the N-H proton of the hydrochloride salt. Integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: Will confirm the number of unique carbon environments. Signals for the aromatic carbons will be split due to C-F coupling.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for confirming molecular weight and assessing purity. The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺ at m/z 257.09). The LC chromatogram provides a purity profile.

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis, typically with UV detection (the nitrophenyl group provides a strong chromophore). A standard method using a C18 column with a water/acetonitrile mobile phase gradient is generally effective.[11]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available in the search results, guidelines can be established based on related chemical structures, such as other halogenated and nitrated aromatic compounds and piperidine hydrochlorides.[12][13][14] The user must always consult the SDS provided by the supplier before handling this chemical.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use impervious gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat. Flame-retardant and antistatic clothing is recommended if handling large quantities.

-

-

Handling:

-

Storage:

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[13]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

References

- 1. 1189653-33-5|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 1189653-33-5 | this compound - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(3-Fluoro-4-nitrophenyl)piperidine () for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, analytical characterization, potential applications, and safety considerations.

Core Physicochemical Properties

This compound is a substituted piperidine derivative with significant potential in the synthesis of novel compounds. Its chemical structure, incorporating a fluorinated and nitrated phenyl ring linked to a piperidine moiety via an ether bond, confers unique reactivity and biological activity.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [1][2] |

| Molecular Weight | 276.69 g/mol | [1][2] |

| CAS Number | 1189653-33-5 | [1][2] |

| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |

| Purity | Commercially available at ≥95% | [1] |

| Storage Conditions | Store in a dry, sealed container under an inert atmosphere at room temperature. | [2][3] |

Synthesis and Reaction Mechanisms

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAAr) reaction. This common and effective method is widely used for the formation of aryl ethers.

General Synthesis Pathway

The synthesis involves the reaction of a suitably protected 4-hydroxypiperidine with 1,2-difluoro-4-nitrobenzene or 2-fluoro-1-chloro-5-nitrobenzene. The presence of the electron-withdrawing nitro group in the para position and a halogen in the ortho position activates the aromatic ring for nucleophilic attack by the hydroxyl group of piperidine. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. Subsequent deprotection and salt formation with hydrochloric acid yield the final product.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol based on general principles of similar reactions. Optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary.

Step 1: Synthesis of N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 1,2-difluoro-4-nitrobenzene (1.1 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and phenyl protons. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The aromatic protons will be in the downfield region, with their splitting patterns influenced by the fluorine and nitro substituents.

-

¹³C NMR: The carbon NMR will show distinct peaks for the carbons of the piperidine ring and the aromatic ring. The carbon attached to the fluorine will exhibit a characteristic large coupling constant.

-

¹⁹F NMR: The fluorine NMR will display a single resonance, providing confirmation of the fluorine atom's presence.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity analysis. A C18 column is typically suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation. Detection is commonly performed using a UV detector at a wavelength where the nitroaromatic chromophore absorbs, typically around 254 nm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the mass spectrum will show the molecular ion peak corresponding to the free base of the compound.

Applications in Drug Discovery and Materials Science

Piperidine derivatives are prevalent in pharmaceuticals, and this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.

Medicinal Chemistry

-

Central Nervous System (CNS) Agents: The structural similarity of this compound to precursors of drugs for psychiatric and neurological disorders makes it a key building block in the development of novel antidepressants, anxiolytics, and other CNS-active agents.[3]

-

Antimicrobial and Anticancer Research: The presence of the fluoro and nitro groups can enhance binding affinity to biological targets.[4] Derivatives are being investigated for their potential to influence cellular mechanisms relevant to antimicrobial and anticancer activity.[4]

-

Enzyme Inhibition: This compound and its derivatives are studied for their potential to inhibit certain enzymes.[3]

Agrochemicals and Materials Science

-

Crop Protection: It can be used as an intermediate in the synthesis of new crop protection agents.

-

Polymers and Coatings: The unique electronic properties conferred by the fluoro and nitro groups make it a candidate for incorporation into polymers and coatings to achieve specific functionalities.

Caption: Key application areas of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is known to cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry and cool place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemicals, and materials science. Its synthesis via nucleophilic aromatic substitution is a well-established and robust method. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is essential for its effective and safe use in research and development.

References

- 1. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]

- 2. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 3. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1189653-33-5 | this compound - Synblock [synblock.com]

"4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride" synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis is strategically designed in three distinct stages: the protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group, a nucleophilic aromatic substitution (SNAr) reaction to form the core ether linkage, and the final deprotection and concurrent formation of the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed protocol but also the underlying chemical principles and rationale for the experimental choices, ensuring both reproducibility and a deep understanding of the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the fluoro and nitro groups on the phenyl ring, combined with the versatile piperidine moiety, makes it an attractive scaffold for library synthesis and lead optimization. The nitro group, in particular, serves as a potent electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution, a key reaction in the construction of the target molecule. This guide will elucidate a reliable and scalable synthetic route to this important compound.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. This pathway is designed for efficiency and control, utilizing a protecting group strategy to ensure selective reactivity.

Caption: Overall three-step synthesis pathway.

Part 1: Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Boc-4-hydroxypiperidine (Protection)

Objective: To protect the secondary amine of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent nucleophilic aromatic substitution reaction.

Reaction Scheme:

Caption: N-Boc protection of 4-hydroxypiperidine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 4-Hydroxypiperidine | 101.15 | 1.0 | Starting material |

| Di-tert-butyl dicarbonate | 218.25 | 1.2 | Boc-anhydride |

| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | Base |

| Methanol (MeOH) | 32.04 | - | Solvent |

| Petroleum Ether | - | - | For crystallization |

Experimental Procedure:

-

To a round-bottom flask, add 4-hydroxypiperidine and methanol.

-

Add potassium carbonate to the solution.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction mixture at 25-30°C for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the insoluble potassium carbonate.

-

Concentrate the methanol phase under reduced pressure to obtain a crude oil.

-

Add petroleum ether to the crude product and cool to induce crystallization.

-

Collect the white crystalline product by vacuum filtration and dry in vacuo.

Rationale for Experimental Choices:

-

Protecting Group: The Boc group is chosen due to its stability under basic conditions (as in the subsequent SNAr reaction) and its facile removal under acidic conditions.

-

Base: Potassium carbonate is a mild and inexpensive base, sufficient to facilitate the reaction of the piperidine nitrogen with Boc anhydride.

-

Solvent: Methanol is a suitable polar solvent that dissolves the reactants and is easily removed.

Step 2: Synthesis of N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine (SNAr Reaction)

Objective: To form the ether linkage via a nucleophilic aromatic substitution reaction between the protected 4-hydroxypiperidine and 1,2-difluoro-4-nitrobenzene.

Reaction Scheme:

Caption: SNAr reaction for ether bond formation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| N-Boc-4-hydroxypiperidine | 201.27 | 1.0 | Prepared in Step 1 |

| 1,2-Difluoro-4-nitrobenzene | 159.09 | 1.1 | Activated aromatic substrate |

| Sodium hydride (NaH), 60% disp. in mineral oil | 24.00 | 1.2 | Strong base |

| N,N-Dimethylformamide (DMF) | 73.09 | - | Anhydrous, polar aprotic solvent |

Experimental Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.

-

Slowly add a solution of 1,2-difluoro-4-nitrobenzene in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): This reaction is highly effective due to the presence of the strongly electron-withdrawing nitro group para to the fluorine leaving group. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.[1][2]

-

Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form the nucleophilic alkoxide.

-

Solvent: DMF is a polar aprotic solvent that is ideal for SNAr reactions as it solvates the cation (Na+) while leaving the alkoxide nucleophile highly reactive.

Step 3: Synthesis of this compound (Deprotection and Salt Formation)

Objective: To remove the N-Boc protecting group and simultaneously form the hydrochloride salt of the final product.

Reaction Scheme:

References

The Pivotal Role of 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride in Targeting Glycogen Synthase Kinase-3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the journey from a simple chemical entity to a life-altering therapeutic is both complex and fascinating. It is a process driven by a deep understanding of molecular interactions and the intricate signaling networks that govern cellular function. This guide focuses on a key, yet often overlooked, player in this process: 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride . While not a therapeutic agent in its own right, this compound serves as a critical structural scaffold and synthetic intermediate for a class of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[1]

The dysregulation of GSK-3, a constitutively active serine/threonine kinase, is implicated in a wide array of human pathologies, including Alzheimer's disease, type 2 diabetes, various cancers, and bipolar disorder.[2][3][4] Consequently, the development of effective GSK-3 inhibitors represents a significant and highly pursued therapeutic strategy. This whitepaper will provide a comprehensive overview of the role of this compound as a precursor to these vital inhibitors. We will delve into the mechanism of action of the resulting GSK-3 inhibitors, the signaling pathways they modulate, and the state-of-the-art experimental methodologies used to characterize their activity.

This compound: A Key Synthetic Intermediate

This compound (CAS No. 1189653-33-5) is a piperidine derivative characterized by a 2-fluoro-4-nitrophenoxy group.[5] Its significance in medicinal chemistry lies in its utility as a versatile building block for the synthesis of more complex, pharmacologically active molecules.[1][6] The piperidine ring provides a robust scaffold, while the fluorinated and nitrated phenyl ring offers reactive sites for further chemical modifications, enabling the construction of diverse molecular architectures tailored for specific biological targets.

Glycogen Synthase Kinase-3 (GSK-3): A Central Regulatory Hub

GSK-3 is a highly conserved serine/threonine protein kinase that exists in two isoforms, GSK-3α and GSK-3β, encoded by distinct genes.[2][7] These isoforms share a high degree of homology, particularly within their kinase domains.[7][8] Unlike most kinases that are activated by upstream signals, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation.[9][10][11]

GSK-3 plays a crucial role in a multitude of cellular processes by phosphorylating and thereby regulating the activity of over 100 different proteins.[2] This positions GSK-3 as a key regulatory node in several fundamental signaling pathways, including:

-

Insulin Signaling: GSK-3 is a negative regulator of the insulin signaling pathway.[7][12] Insulin binding to its receptor triggers a cascade that leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3.[10][13] This inactivation of GSK-3 allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[7]

-

Wnt/β-catenin Signaling: In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[9][13][14] Wnt signaling disrupts this complex, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and differentiation.[13][15][16]

-

Other Pathways: GSK-3 is also involved in pathways regulating apoptosis, microtubule stability, and gene transcription.[2]

Given its central role, the aberrant activity of GSK-3 is linked to a variety of diseases. For instance, the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, is mediated by GSK-3.[3][17]

Mechanism of Action of GSK-3 Inhibitors

GSK-3 inhibitors function by blocking the kinase activity of the enzyme, thereby preventing the phosphorylation of its downstream substrates. The majority of small molecule inhibitors, including those synthesized from this compound, are ATP-competitive.[18] They bind to the ATP-binding pocket of GSK-3, preventing the binding of ATP and thus the transfer of a phosphate group to the substrate.[3]

The therapeutic effect of GSK-3 inhibition is pathway-dependent:

-

In the context of Alzheimer's disease , inhibiting GSK-3 can reduce the hyperphosphorylation of tau, potentially preventing the formation of neurofibrillary tangles.[3]

-

For type 2 diabetes , GSK-3 inhibitors can mimic aspects of insulin signaling, leading to increased insulin sensitivity and glucose metabolism.[2]

-

In cancer , where GSK-3 can have both tumor-suppressive and pro-tumorigenic roles depending on the context, inhibitors can modulate pathways involved in cell survival and proliferation.[2]

The development of isoform-selective inhibitors (GSK-3α vs. GSK-3β) is an active area of research to minimize off-target effects and enhance therapeutic efficacy.[3]

Key Signaling Pathways Modulated by GSK-3 Inhibition

The Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[19] Its dysregulation is a hallmark of many cancers.[15] GSK-3β is a key negative regulator of this pathway.

Caption: Wnt/β-catenin signaling with and without GSK-3 inhibition.[20]

The Insulin Signaling Pathway

GSK-3 is a critical downstream effector in the insulin signaling pathway, which regulates glucose metabolism.

Caption: Simplified GSK-3β signaling in the insulin pathway.[10]

Experimental Evaluation of GSK-3 Inhibitors

The characterization of novel GSK-3 inhibitors synthesized from precursors like this compound requires a robust and multi-faceted experimental approach. This typically involves a tiered screening process, moving from in vitro biochemical assays to cell-based functional assays.

In Vitro Kinase Assay

The primary goal of the in vitro kinase assay is to determine the direct inhibitory potency of a compound against the purified GSK-3 enzyme. This is often expressed as the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro GSK-3β Kinase Assay (Luminescent ADP Detection)

This protocol is adapted for a 384-well plate format and utilizes the principle of measuring ADP produced during the kinase reaction.[10]

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[21]

-

Test compound (serially diluted)

-

Positive control inhibitor (e.g., CHIR-99021)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well white plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the test compound dilution or control (vehicle or positive control).

-

Add 5 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.

-

-

Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a pre-mixed substrate/ATP solution (prepared in kinase assay buffer) to all wells. Final concentrations should be near the Km for both ATP and the peptide substrate.

-

Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes. The incubation time should be within the linear range of the reaction.[10]

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: General workflow for an in vitro kinase assay.[10]

Cell-Based Functional Assay

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context. A common approach for GSK-3 inhibitors is to measure the accumulation of β-catenin, a direct downstream target.[22]

Protocol: β-Catenin Accumulation Assay in HEK-293 Cells

This protocol describes a method to quantify β-catenin levels in cells treated with a GSK-3 inhibitor.[20]

Materials:

-

HEK-293 cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom black plates

-

Test compound

-

Positive control (e.g., CHIR-99021)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-β-catenin

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HEK-293 cells into a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells per well) and allow them to adhere overnight.[20]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Treat the cells with the compound, positive control, or vehicle control and incubate for 4-6 hours at 37°C.[20]

-

Cell Fixation and Permeabilization:

-

Aspirate the medium and wash the cells with PBS.

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash three times with PBS.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the nuclear intensity of the β-catenin signal.

-

-

Data Analysis: Plot the nuclear β-catenin intensity against the logarithm of the compound concentration and fit the data to determine the half-maximal effective concentration (EC50).

Conclusion and Future Perspectives

This compound is a testament to the crucial role of synthetic intermediates in the drug discovery pipeline. Its structural features provide a valuable starting point for the development of potent and selective inhibitors of GSK-3, a kinase of immense therapeutic interest. The ability to modulate the activity of GSK-3 has profound implications for treating a wide range of debilitating diseases, from neurodegenerative disorders to metabolic conditions and cancer.

The continued exploration of chemical space around scaffolds like that provided by this compound, coupled with sophisticated in vitro and cell-based screening methodologies, will undoubtedly lead to the discovery of next-generation GSK-3 inhibitors with improved efficacy and safety profiles. As our understanding of the complex biology of GSK-3 deepens, the demand for such precisely engineered chemical tools and therapeutic candidates will only intensify, underscoring the foundational importance of versatile synthetic intermediates in the future of medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. GSK-3 - Wikipedia [en.wikipedia.org]

- 3. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 1189653-33-5 | this compound - Synblock [synblock.com]

- 6. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]

- 9. GSK3 Signaling Pathway | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 16. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 17. Defective insulin signaling pathway and increased GSK-3 activity in the brain of diabetic mice: parallels with Alzheimer’s disease and correction by insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]

- 22. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride. While direct biological data for this compound is not yet publicly available, its structural motifs—a fluoronitrophenoxy group appended to a piperidine core—are present in numerous biologically active molecules. This guide synthesizes existing knowledge on structurally related compounds to postulate potential biological targets and outlines a detailed, field-proven research plan for the elucidation of its pharmacological profile. We present a rationale for investigating its potential as a ligand for the sigma-1 receptor, dopamine D4 receptor, and as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document serves as a roadmap for researchers, providing not just experimental protocols, but the scientific reasoning behind a structured investigation into a promising new chemical entity.

Introduction: Unveiling the Potential of a Novel Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a wide array of biological targets. The subject of this guide, this compound, combines this versatile core with a 2-fluoro-4-nitrophenoxy moiety. The electronic properties of this substituent, particularly the electron-withdrawing nature of the nitro group and the fluorine atom, suggest the potential for specific, high-affinity interactions with protein targets.

While this specific molecule remains uncharacterized in the scientific literature, the broader class of phenoxy-piperidine derivatives has shown significant promise in targeting central nervous system (CNS) receptors and protein kinases.[3][4][5] This guide will therefore proceed by outlining a logical, evidence-based approach to systematically investigate the biological activity of this compound, with a focus on three high-probability target classes: sigma-1 receptors, dopamine D4 receptors, and Epidermal Growth Factor Receptor (EGFR).

Postulated Biological Targets and Rationale

The chemical architecture of this compound provides compelling clues to its potential biological activity. The presence of a substituted aromatic ring linked via an ether to a piperidine is a common feature in ligands for various receptors and enzymes.

Sigma-1 Receptor Ligand

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric disorders.[6] Ligands for the sigma-1 receptor often feature a basic amine, typically within a cyclic system like piperidine, and a hydrophobic aromatic region.[7][8] The distance between the nitrogen and the aromatic ring is a critical determinant of binding affinity. Structurally similar phenoxyalkylpiperidines have been identified as high-affinity sigma-1 receptor ligands.[5][9] The 4-phenoxy-piperidine scaffold in our target compound fits this general pharmacophore well.

Dopamine D4 Receptor Antagonist

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in the development of treatments for CNS disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[3][10] A number of potent and selective D4 receptor antagonists incorporate a piperidine or piperazine ring linked to an aromatic moiety.[11][12] The overall lipophilicity and the nature of the aromatic substitution are crucial for both affinity and selectivity. The 2-fluoro-4-nitrophenoxy group presents a unique electronic and steric profile that warrants investigation for D4 receptor antagonism.

Epidermal Growth Factor Receptor (EGFR) Inhibitor

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in oncology.[13] Many EGFR inhibitors feature a heterocyclic core, such as quinazoline or pyrimidine, linked to a substituted aniline.[4] However, the piperidine scaffold has also been successfully incorporated into EGFR inhibitors, often acting as a solubilizing group or as a linker to a warhead that forms a covalent bond with the receptor.[14][15] The phenoxy-piperidine moiety could potentially position the fluoronitrophenyl group within the ATP-binding pocket of the EGFR kinase domain.

A Proposed Research Workflow for Biological Characterization

To systematically evaluate the biological activity of this compound, a tiered screening approach is recommended. This workflow is designed to first identify primary biological targets and then to characterize the nature of the interaction in more detail.

Caption: A tiered workflow for the biological characterization of this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the hypothesized biological activities. These are standard, well-established assays in the field of drug discovery.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity of the test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.[16]

Materials:

-

Membrane Preparation: Guinea pig liver membranes (a rich source of sigma-1 receptors).[17]

-

Radioligand: [³H]-(+)-pentazocine.

-

Non-specific Ligand: Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and either buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound.

-

Incubate the plate at 37°C for 90 minutes.[16]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

Protocol 2: Dopamine D4 Receptor Radioligand Binding Assay

This assay measures the affinity of the test compound for the dopamine D4 receptor expressed in a recombinant cell line.[18][19]

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone or a more D4-selective radioligand.

-

Non-specific Ligand: Haloperidol or another suitable dopamine antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Test Compound: this compound.

Procedure:

-

Follow the same general procedure as for the sigma-1 receptor binding assay, with appropriate adjustments for the specific receptor and radioligand.

-

Incubate at room temperature for 2 hours.

-

Perform data analysis to determine the IC50 and subsequently the Ki value.

Protocol 3: EGFR Kinase Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the enzymatic activity of the EGFR kinase domain.[13]

Materials:

-

Enzyme: Recombinant human EGFR kinase domain.

-

Substrate: A synthetic peptide substrate for EGFR.

-

ATP: Adenosine triphosphate, as the phosphate donor.

-

Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[13]

-

Detection Reagent: An ADP-Glo™ Kinase Assay kit or similar technology that measures ADP production.

-

Test Compound: this compound.

Procedure:

-

In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

| Assay | Parameter | Result for this compound | Positive Control |

| Sigma-1 Receptor Binding | IC₅₀ (nM) | To be determined | Haloperidol |

| Dopamine D4 Receptor Binding | IC₅₀ (nM) | To be determined | L-745,870 |

| EGFR Kinase Inhibition | IC₅₀ (nM) | To be determined | Gefitinib |

Table 1: Summary of Proposed Primary Screening Assays and Expected Data Output.

Advanced Characterization: Functional Assays and Selectivity Profiling

Should the primary screening assays yield positive results, further investigation into the functional activity and selectivity of this compound is warranted.

Functional Assays

-

Sigma-1 Receptor: A neurite outgrowth assay in PC12 cells can be used to determine if the compound acts as an agonist or antagonist at the sigma-1 receptor.

-

Dopamine D4 Receptor: A cAMP accumulation assay in cells expressing the D4 receptor can assess whether the compound is an agonist, antagonist, or inverse agonist.

-

EGFR: A cellular phosphorylation assay in a cancer cell line overexpressing EGFR (e.g., A431 cells) can confirm on-target activity in a cellular context.[20][21]

Selectivity Profiling

To assess the specificity of the compound, it should be screened against a broad panel of receptors and kinases. This is crucial for identifying potential off-target effects and for understanding the overall pharmacological profile of the molecule.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the biological activity of this compound. By leveraging structure-activity relationships from related compounds, we have identified the sigma-1 receptor, dopamine D4 receptor, and EGFR as high-priority targets for investigation. The detailed experimental protocols and the proposed research workflow provide a clear path forward for elucidating the pharmacological profile of this novel chemical entity. The results of these studies will be instrumental in determining its potential for further development as a therapeutic agent or as a valuable research tool.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ricerca.uniba.it [ricerca.uniba.it]

- 6. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Characterization of Dopamine Receptors-丁香实验 [biomart.cn]

- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 20. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

Unlocking the Therapeutic Potential of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for elucidating the therapeutic targets of the novel chemical entity, 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride. While direct pharmacological data for this compound is not yet publicly available, its structural motifs—a piperidine ring linked to a fluoronitrophenyl group via an ether bond—are prevalent in a multitude of clinically relevant pharmaceuticals. This guide synthesizes data from structurally analogous compounds to postulate a high probability of interaction with key protein families implicated in central nervous system (CNS) disorders and oncology. We present a logical, multi-tiered experimental workflow, from initial in silico screening to definitive in vivo validation, designed to systematically identify and characterize the molecular targets of this compound. Detailed, field-proven protocols for key assays are provided to empower researchers in drug discovery and development to unlock the therapeutic promise of this compound.

Introduction: Deconstructing the Pharmacophore

The chemical structure of this compound presents a compelling case for its potential as a therapeutic agent. The piperidine scaffold is a cornerstone of medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for interacting with a wide array of biological targets.[1] Its presence is a strong indicator of potential CNS activity. The phenoxy-piperidine linkage is a key feature in ligands for various receptors and transporters.[2][3] Furthermore, the electronic properties of the substituted phenyl ring, featuring a fluorine atom and a nitro group, are critical modulators of target affinity and selectivity. Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity, while the nitro group, an electron-withdrawing moiety, can significantly influence molecular interactions and may also confer unique activities, such as in bioreductive cancer therapies.[4][5]

Based on a thorough analysis of these structural components and the pharmacological profiles of related molecules, this guide will focus on three primary, high-probability target classes:

-

Sigma Receptors (σ1 and σ2): Integral membrane proteins involved in cellular signaling and stress responses, representing key targets for neurological and psychiatric disorders.[2]

-

Monoamine Transporters (DAT, SERT, NET): Critical regulators of neurotransmitter levels in the synaptic cleft, targeted by a wide range of antidepressants and psychostimulants.[6][7][8]

-

Protein Kinases and Other Cancer-Associated Proteins: The nitrophenyl moiety is found in a number of kinase inhibitors and other anticancer agents, suggesting a potential role in oncology.[5][9]

This document will provide the scientific rationale and the experimental means to rigorously test these hypotheses.

Postulated Therapeutic Target Classes

Sigma Receptors (σ1 and σ2)

The phenoxyalkylpiperidine scaffold is a well-established pharmacophore for sigma receptors.[2][3] These unique intracellular chaperone proteins are implicated in a host of CNS pathologies, including neurodegenerative diseases, pain, and psychiatric disorders.[10] Structurally similar compounds have demonstrated high, often nanomolar, affinity for the σ1 receptor.[2][3]

Causality for Investigation: The linkage of the piperidine nitrogen to the phenoxy group in this compound strongly suggests a potential interaction with the hydrophobic and hydrogen-bonding domains of the sigma receptor binding pocket. The substitution pattern on the phenyl ring will likely modulate the affinity and selectivity for σ1 versus σ2 subtypes.

Monoamine Transporters (DAT, SERT, NET)

Piperidine derivatives are a classic structural class for ligands of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[6][8] These transporters are pivotal in regulating mood, cognition, and behavior, making them prime targets for a variety of neuropsychiatric conditions.[6] The specific conformation and substitution of the piperidine ring are known to be critical determinants of potency and selectivity across the monoamine transporter family.[8]

Causality for Investigation: The core piperidine structure of the title compound is a strong predictor of potential monoamine transporter activity. The nature of the substituent at the 4-position of the piperidine is a key determinant of which transporter is targeted and whether the compound acts as an inhibitor or a releaser.

Protein Kinases and Cancer-Related Targets

The presence of a nitrophenyl group is a noteworthy feature, as this moiety is incorporated into several approved and investigational anticancer agents. For instance, nitrophenyl-containing compounds have been developed as inhibitors of VEGFR-2 kinase and PD-1/PD-L1 immune checkpoint pathways.[4][5] The piperidine ring itself is also found in numerous kinase inhibitors, where it often serves to occupy solvent-exposed regions of the ATP-binding pocket.

Causality for Investigation: The combination of the piperidine and nitrophenyl motifs warrants investigation into potential antiproliferative activity. The nitro group could participate in key hydrogen bonding interactions within a kinase active site or could be involved in bioreductive activation in hypoxic tumor environments.

A Phased Approach to Target Identification and Validation

A systematic and logical progression of experiments is crucial for the successful elucidation of a novel compound's mechanism of action. The following workflow is designed to move from broad, exploratory screening to specific, hypothesis-driven validation.

Caption: Phased workflow for target identification and validation.

Quantitative Data from Analogous Compounds

To provide a quantitative context for hit-finding efforts, the following tables summarize binding affinity data for compounds structurally related to this compound. This data serves as a benchmark for interpreting the results of primary screening assays.

Table 1: Sigma Receptor Binding Affinities of Phenoxyalkylpiperidine Analogs

| Compound | Target | Ki (nM) | Reference |

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | σ1 | 0.34 | [2] |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | σ1 | 0.89 | [2] |

| 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine | σ1 | <1.0 | [3] |

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | σ2 | >50 | [2] |

Table 2: Monoamine Transporter Affinities of Piperidine Derivatives

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| GBR 12909 analog | 0.7 | 226 | >1000 | [8] |

| 4-Phenylpiperidine analog | >1000 | 7780 | >1000 | [6] |

| Pridopidine | >1000 | >1000 | >1000 | [11] |

Table 3: Antiproliferative Activity of Nitrophenyl and Piperidine-Containing Compounds

| Compound | Cell Line | IC50 / GI50 (µM) | Target/Mechanism | Reference |

| o-(biphenyl-3-ylmethoxy)nitrophenyl deriv. | Various | 0.0027 - 0.0874 | PD-1/PD-L1 Inhibition | [4] |

| N-(4'-nitrophenyl)-l-prolinamide deriv. | A549 (Lung) | <100 | Cytotoxicity | [12] |

| Piperidine-based cyanoacrylamide | CAKI-1 (Renal) | 0.287 | Growth Inhibition | [9] |

Detailed Experimental Protocols

The following protocols are provided as a starting point for experimental design and should be optimized for specific laboratory conditions.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human sigma-1 receptor.

Materials:

-

Human sigma-1 receptor expressed in HEK293 cell membranes.

-

--INVALID-LINK---pentazocine (radioligand).

-

Haloperidol (positive control).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and haloperidol in assay buffer. The final DMSO concentration should not exceed 0.1%.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of test compound dilution.

-

Add 50 µL of --INVALID-LINK---pentazocine to each well to a final concentration of ~2 nM.

-

Add 100 µL of the cell membrane preparation (containing ~50 µg of protein) to each well.

-

Incubate the plate at 37°C for 120 minutes with gentle agitation.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

Objective: To assess the functional inhibition of dopamine uptake by this compound.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

[3H]Dopamine (substrate).

-

GBR 12909 (positive control).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Test compound stock solution.

-

96-well microplates.

-

Scintillation counter.

Procedure:

-

Plate hDAT-expressing cells in a 96-well plate and grow to confluence.

-

Wash the cells twice with KRH buffer.

-

Pre-incubate the cells with various concentrations of the test compound or GBR 12909 in KRH buffer for 15 minutes at room temperature.

-

Initiate the uptake reaction by adding [3H]Dopamine to a final concentration of ~10 nM.

-

Incubate for 10 minutes at room temperature.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 1% SDS.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

-

Determine the IC50 value for the inhibition of dopamine uptake by non-linear regression.

Protocol 3: In Vitro Antiproliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic/cytostatic effects of this compound on a panel of human cancer cell lines.

Materials:

-